molecular formula C14H10N4O2S B14438085 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 74959-55-0

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Katalognummer: B14438085
CAS-Nummer: 74959-55-0
Molekulargewicht: 298.32 g/mol
InChI-Schlüssel: PXBNXRQKHUQPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl and phenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . This reaction yields the desired 1,3,4-thiadiazole derivative. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.

Analyse Chemischer Reaktionen

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in microorganisms. The nitrophenyl group is believed to play a crucial role in its antimicrobial activity by interfering with the metabolic pathways of the target organisms . The compound may inhibit the synthesis of essential biomolecules, leading to the death of the microorganisms.

Vergleich Mit ähnlichen Verbindungen

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

74959-55-0

Molekularformel

C14H10N4O2S

Molekulargewicht

298.32 g/mol

IUPAC-Name

5-(4-nitrophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H10N4O2S/c19-18(20)12-8-6-10(7-9-12)13-16-17-14(21-13)15-11-4-2-1-3-5-11/h1-9H,(H,15,17)

InChI-Schlüssel

PXBNXRQKHUQPGP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.